molecular formula C18H17N7O B12161509 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12161509
M. Wt: 347.4 g/mol
InChI Key: NTJOTBBXUQOWIZ-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These functional groups are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Propyl Chain: The benzimidazole derivative is then alkylated with a suitable propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Formation of Tetrazole Moiety: The tetrazole ring is often formed by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: Finally, the benzimidazole-propyl derivative is coupled with the tetrazole-benzamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides or benzimidazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: The benzimidazole and tetrazole rings are known to inhibit certain enzymes, making this compound a potential candidate for enzyme inhibition studies.

Medicine

    Antimicrobial Activity: Compounds containing benzimidazole and tetrazole rings have shown antimicrobial properties, suggesting potential use in developing new antibiotics.

    Anticancer Research: The compound may exhibit cytotoxic effects against cancer cells, making it a subject of interest in anticancer drug development.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism by which N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity, while the tetrazole ring can mimic the structure of biological molecules, interfering with normal cellular processes. These interactions can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)acetamide
  • N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)phenylacetamide

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the specific combination of benzimidazole and tetrazole rings, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced stability, better binding affinity to targets, and a broader spectrum of biological activities.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H17N7O

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H17N7O/c26-18(13-6-1-4-9-16(13)25-12-20-23-24-25)19-11-5-10-17-21-14-7-2-3-8-15(14)22-17/h1-4,6-9,12H,5,10-11H2,(H,19,26)(H,21,22)

InChI Key

NTJOTBBXUQOWIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

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